Methoctramine tetrahydrochloride hemihydrate
Overview
Description
Molecular Structure Analysis
The empirical formula of Methoctramine tetrahydrochloride hemihydrate is C36H62N4O2 · 4HCl · xH2O . The molecular weight is 728.75 (anhydrous basis) .Physical And Chemical Properties Analysis
Methoctramine tetrahydrochloride hemihydrate is a white solid . It is soluble in water (>20 mg/mL) . The storage temperature is 2-8°C .Scientific Research Applications
Cardiorespiratory Function and Intestinal Transit in Horses : Methoctramine improves hemodynamic function in horses anesthetized with halothane and xylazine, without causing a delay in intestinal motility during the postanesthetic period (Teixeira Neto et al., 2004).
Classification of Muscarinic Receptor Subtypes : It is a highly selective antagonist for cardiac muscarinic receptors, aiding in the classification of muscarinic receptor subtypes (Michel & Whiting, 1988).
Bladder Overactivity in Rats : Combination therapy with β3-adrenoceptor agonist (mirabegron) and muscarinic acetylcholine receptor antagonists (methoctramine hemihydrate or 4DAMP) effectively reduces bladder overactivity in rats (Furuta et al., 2016).
Reducing Bladder Contractions : As an M(2) muscarinic receptor antagonist, methoctramine effectively reduces bladder contractions and increases bladder compliance in a rat model of bladder overactivity (Ozturk et al., 2003).
Heterogeneity in M2 Muscarinic Receptors : Methoctramine partially differentiates between atrial and ileal muscarinic receptors in longitudinal ileal smooth muscle membranes, revealing heterogeneity in M2 muscarinic receptors (Michel & Whiting, 1988).
Cardiac Function : It inhibits prostaglandin synthesis and increases coronary perfusion pressure in the heart, while showing low affinity for coronary vasodilator response (Jaiswal & Malik, 1991).
Safety And Hazards
properties
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMUIZGMOHGDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657547 | |
Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoctramine tetrahydrochloride hemihydrate | |
CAS RN |
104807-46-7, 104807-40-1 | |
Record name | Methoctramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104807-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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